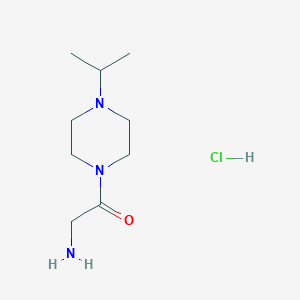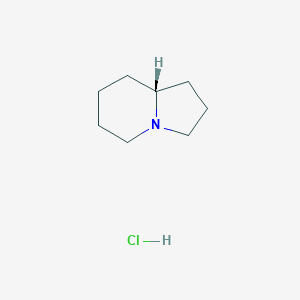
(R)-Octahydroindolizine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Octahydroindolizine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by an indolizine ring structure that is fully saturated, making it an octahydro derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Octahydroindolizine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an aldehyde or ketone, followed by hydrogenation to achieve the fully saturated indolizine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of ®-Octahydroindolizine hydrochloride may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions: ®-Octahydroindolizine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
®-Octahydroindolizine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-Octahydroindolizine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Octahydroindole: Similar in structure but lacks the hydrochloride salt form.
Piperidine: Shares the piperidine ring but differs in the overall structure and properties.
Indolizine: The parent compound with an unsaturated ring structure.
Uniqueness: ®-Octahydroindolizine hydrochloride is unique due to its fully saturated indolizine ring and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly valuable in applications where solubility and stability are crucial.
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m1./s1 |
Clave InChI |
KUJVXUKPCYBYFQ-DDWIOCJRSA-N |
SMILES isomérico |
C1CCN2CCC[C@H]2C1.Cl |
SMILES canónico |
C1CCN2CCCC2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



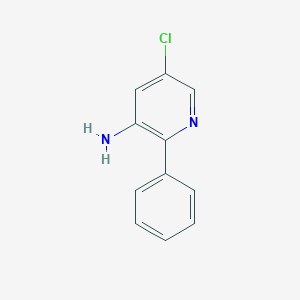


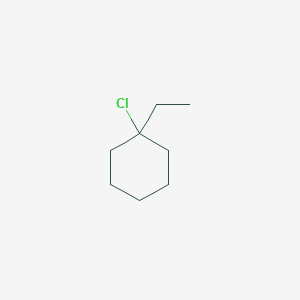
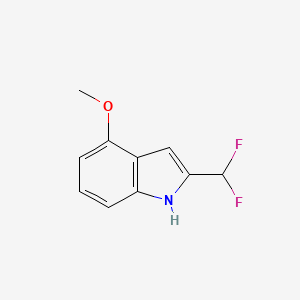


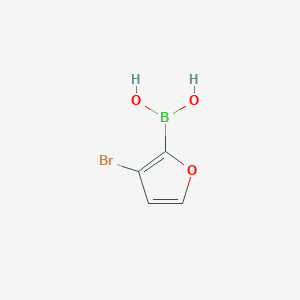

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
